molecular formula C9H8F3IO2S B14065524 1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene

1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene

Cat. No.: B14065524
M. Wt: 364.13 g/mol
InChI Key: PYZUKCMBNFSRCX-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S It is characterized by the presence of methoxy groups, an iodine atom, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene can be compared to other similar compounds, such as:

    1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns.

    1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene: Another isomer with different positioning of the functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications .

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

3-iodo-1,2-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-5-3-4-6(16-9(10,11)12)7(13)8(5)15-2/h3-4H,1-2H3

InChI Key

PYZUKCMBNFSRCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC(F)(F)F)I)OC

Origin of Product

United States

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